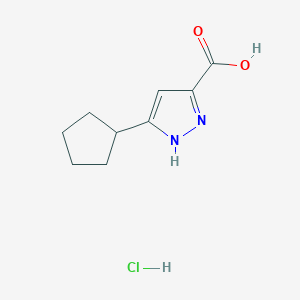
3-Cyclopentyl-1H-pyrazole-5-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopentyl-1H-pyrazole-5-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentyl-1H-pyrazole-5-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to yield the pyrazole ring. The carboxylic acid group is introduced through subsequent reactions, and the final hydrochloride salt is obtained by treating the free acid with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final compound .
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclopentyl-1H-pyrazole-5-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
3-Cyclopentyl-1H-pyrazole-5-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts
Mecanismo De Acción
The mechanism of action of 3-Cyclopentyl-1H-pyrazole-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Propyl-1H-pyrazole-5-carboxylic acid
- 3-Methyl-1H-pyrazole-5-carboxylic acid
- 1H-pyrazole-3-carboxylic acid derivatives
Uniqueness
3-Cyclopentyl-1H-pyrazole-5-carboxylic acid hydrochloride stands out due to its cyclopentyl group, which imparts unique steric and electronic properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it distinct from other pyrazole derivatives .
Actividad Biológica
3-Cyclopentyl-1H-pyrazole-5-carboxylic acid hydrochloride is a heterocyclic compound belonging to the pyrazole family, recognized for its diverse applications in medicinal chemistry and organic synthesis. This compound exhibits unique steric and electronic properties due to the presence of the cyclopentyl group, which influences its biological activity and potential therapeutic applications.
| Property | Details |
|---|---|
| Molecular Formula | C₉H₁₃ClN₂O₂ |
| Molecular Weight | 216.66 g/mol |
| IUPAC Name | 5-cyclopentyl-1H-pyrazole-3-carboxylic acid; hydrochloride |
| InChI | InChI=1S/C9H12N2O2.ClH/c12-9(13)8-5-7(10-11-8)6-3-1-2-4-6;/h5-6H,1-4H2,(H,10,11)(H,12,13);1H |
| InChI Key | VIIHNFREUVVZPB-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(C1)C2=CC(=NN2)C(=O)O.Cl |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. This interaction can modulate various biological pathways, leading to significant therapeutic effects.
Therapeutic Potential
Research indicates that this compound exhibits a range of biological activities:
- Anti-inflammatory Activity : Studies have shown that pyrazole derivatives can significantly reduce inflammation. For example, compounds similar to 3-Cyclopentyl-1H-pyrazole have demonstrated comparable effects to indomethacin in reducing carrageenan-induced edema in animal models .
- Anticancer Properties : The anticancer potential of pyrazoles has been explored extensively. Some derivatives have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Case Studies
-
Anti-inflammatory Study :
- A study evaluated the anti-inflammatory effects of a series of pyrazole derivatives, including 3-Cyclopentyl-1H-pyrazole. Results indicated a significant reduction in paw edema in mice models, suggesting its potential as an effective anti-inflammatory agent.
- Antimicrobial Activity :
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of 3-Cyclopentyl-1H-pyrazole compared to other pyrazole derivatives:
| Compound | Anti-inflammatory | Anticancer | Antimicrobial |
|---|---|---|---|
| 3-Cyclopentyl-1H-pyrazole | Yes | Yes | Yes |
| 3-Methyl-1H-pyrazole | Moderate | Yes | Limited |
| 3-Propyl-1H-pyrazole | Yes | Limited | Yes |
Propiedades
Fórmula molecular |
C9H13ClN2O2 |
|---|---|
Peso molecular |
216.66 g/mol |
Nombre IUPAC |
5-cyclopentyl-1H-pyrazole-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H12N2O2.ClH/c12-9(13)8-5-7(10-11-8)6-3-1-2-4-6;/h5-6H,1-4H2,(H,10,11)(H,12,13);1H |
Clave InChI |
VIIHNFREUVVZPB-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)C2=CC(=NN2)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















